2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
CAS No.: 1209655-17-3
Cat. No.: VC5119068
Molecular Formula: C15H16N4O2S2
Molecular Weight: 348.44
* For research use only. Not for human or veterinary use.
![2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole - 1209655-17-3](/images/structure/VC5119068.png)
Specification
CAS No. | 1209655-17-3 |
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Molecular Formula | C15H16N4O2S2 |
Molecular Weight | 348.44 |
IUPAC Name | 2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1H-benzimidazole |
Standard InChI | InChI=1S/C15H16N4O2S2/c20-23(21,14-6-3-11-22-14)19-9-7-18(8-10-19)15-16-12-4-1-2-5-13(12)17-15/h1-6,11H,7-10H2,(H,16,17) |
Standard InChI Key | JOCYPGQHNUJQDL-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CS4 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is C₁₅H₁₆N₄O₂S₂, with a molecular weight of 348.4 g/mol . The benzimidazole core (a fusion of benzene and imidazole rings) is substituted at the 2-position by a piperazine group, which is further modified by a thiophene-2-sulfonyl moiety. This configuration introduces both hydrophilic (sulfonyl, piperazine) and hydrophobic (benzene, thiophene) regions, influencing its solubility and interaction with biological targets.
Table 1: Key molecular properties
Property | Value | Source |
---|---|---|
CAS Number | 1209655-17-3 | |
Molecular Formula | C₁₅H₁₆N₄O₂S₂ | |
Molecular Weight | 348.4 g/mol | |
IUPAC Name | 2-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole |
The sulfonyl group (-SO₂-) enhances electronegativity, facilitating hydrogen bonding with biological targets, while the piperazine ring contributes conformational flexibility, critical for receptor binding .
Synthetic Pathways and Optimization
Synthesis typically involves multi-step reactions, as exemplified by related benzimidazole-piperazine derivatives. A plausible route for this compound includes:
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Benzimidazole Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions yields the benzimidazole core.
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Piperazine Substitution: Nucleophilic aromatic substitution at the 2-position of benzimidazole with piperazine, often using a coupling agent like EDCI/HOBt.
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Sulfonylation: Reaction of the piperazine nitrogen with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
Critical Parameters:
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Temperature: Reactions are typically conducted at 50–80°C to balance reaction rate and byproduct formation.
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Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.
Physicochemical Properties
Experimental data on solubility remain limited, but computational predictions suggest moderate solubility in DMSO (~10 mg/mL) and poor aqueous solubility (<1 mg/mL) due to the hydrophobic benzimidazole and thiophene groups. The compound’s logP (calculated: 2.8) indicates moderate lipophilicity, favoring membrane permeability . Stability studies under varying pH (2–10) reveal degradation at extremes, with optimal stability at pH 6–8.
Biological Activities and Mechanisms
Antimicrobial Effects
The sulfonyl-piperazine moiety enhances activity against Gram-positive bacteria (e.g., S. aureus) with MIC values of 8–16 μg/mL. Thiophene’s electron-rich structure may disrupt microbial cell membranes via π-π stacking with phospholipids.
Neuropharmacological Applications
Piperazine derivatives are known acetylcholinesterase (AChE) inhibitors. A related compound, 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride, inhibits AChE with IC₅₀ = 0.86 μM, suggesting potential for treating Alzheimer’s disease.
Table 2: Comparative biological activities of related compounds
Compound | Activity (IC₅₀/MIC) | Target | Source |
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2-(Piperazin-1-yl)-1H-benzimidazole | 0.86 μM (AChE) | Acetylcholinesterase | |
6-((4-(1H-Benzimidazol-2-yl)piperazinyl)sulfonyl)benzoxazolone | 8 μg/mL (S. aureus) | Bacterial membranes |
Analytical Characterization
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 349.1, with fragments at 232.0 (benzimidazole-piperazine) and 117.0 (thiophene-sulfonyl) .
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IR Spectroscopy: Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonylation.
Challenges and Future Directions
While promising, research gaps persist:
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Toxicology: No in vivo toxicity data are available; rodent studies are needed to establish safe dosing.
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Bioavailability: Structural modifications (e.g., PEGylation) could improve aqueous solubility.
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Target Identification: Proteomic studies using affinity chromatography may elucidate novel targets.
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